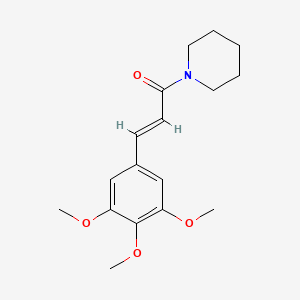
1-(3,4,5-Trimethoxycinnamoyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4,5-Trimethoxycinnamoyl)piperidine is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3,4,5-Trimethoxycinnamoyl)piperidine, and how can reaction conditions be controlled to maximize yield?
- The synthesis typically involves a multi-step process:
- Step 1 : Preparation of the piperidine core via cyclization of appropriate precursors (e.g., using reductive amination or acid-catalyzed cyclization) .
- Step 2 : Cinnamoylation of the piperidine nitrogen using 3,4,5-trimethoxycinnamic acid derivatives (e.g., via mixed anhydride or carbodiimide-mediated coupling) .
- Critical parameters include solvent choice (e.g., acetonitrile for polar intermediates), temperature control (40–60°C for acylation), and use of catalysts like DMAP to reduce racemization .
- Yields >70% are achievable with rigorous purification (e.g., column chromatography) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- FTIR : Confirms the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and methoxy groups (C-O, ~1250 cm⁻¹) .
- NMR :
- ¹H NMR: Piperidine protons (δ 1.5–3.0 ppm), cinnamoyl olefinic protons (δ 6.5–7.5 ppm), and methoxy signals (δ 3.7–3.9 ppm) .
- ¹³C NMR: Carbonyl carbons (δ 165–170 ppm) and quaternary carbons in the trimethoxybenzene ring (δ 105–150 ppm) .
- HPLC-MS : Used to verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~360–370) .
Advanced Research Questions
Q. How do computational models (e.g., DFT) predict the electronic and structural properties of this compound?
- HOMO-LUMO Analysis : Predicts reactivity and charge transfer behavior. For similar piperidine derivatives, HOMO-LUMO gaps range 4–5 eV, indicating moderate stability .
- NBO Analysis : Reveals intramolecular hydrogen bonding between the cinnamoyl carbonyl and piperidine NH, stabilizing the conformation .
- Molecular Docking : Used to assess binding affinity to biological targets (e.g., enzymes involved in neurological pathways) .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?
- Experimental Variables : Differences in assay conditions (e.g., pH, solvent polarity) can alter ligand-target interactions. For example, DMSO concentrations >1% may reduce activity .
- Structural Analogues : Compare activity of this compound with derivatives lacking methoxy groups to isolate pharmacophoric contributions .
- Reproducibility : Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogues?
- Key Modifications :
- Piperidine Ring : Substituting nitrogen with bulkier groups (e.g., benzyl) enhances lipophilicity and blood-brain barrier penetration .
- Cinnamoyl Moiety : Replacing methoxy groups with electron-withdrawing substituents (e.g., nitro) increases electrophilicity and target engagement .
- In Silico Screening : Use QSAR models to prioritize analogues with predicted higher binding scores .
Q. Methodological Considerations
Q. What are the best practices for evaluating metabolic stability in preclinical studies?
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- CYP450 Inhibition : Assess interactions using fluorogenic substrates (e.g., CYP3A4) to avoid off-target effects .
- In Vivo Correlation : Compare plasma half-life (t₁/₂) from rodent PK studies with in vitro data to validate models .
Q. How can crystallographic data improve understanding of conformational flexibility?
- X-ray Diffraction : Resolves spatial arrangement of the trimethoxycinnamoyl group relative to the piperidine ring. For example, torsion angles between 150–170° indicate planarity .
- Polymorphism Screening : Use solvent evaporation techniques to identify stable crystalline forms with enhanced bioavailability .
Propiedades
Número CAS |
970-85-4 |
|---|---|
Fórmula molecular |
C17H23NO4 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
(E)-1-piperidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H23NO4/c1-20-14-11-13(12-15(21-2)17(14)22-3)7-8-16(19)18-9-5-4-6-10-18/h7-8,11-12H,4-6,9-10H2,1-3H3/b8-7+ |
Clave InChI |
GGOVLAUMYLPYAZ-BQYQJAHWSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCC2 |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCCC2 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















